molecular formula C18H19N5O2 B14724887 4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine CAS No. 5471-66-9

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine

Katalognummer: B14724887
CAS-Nummer: 5471-66-9
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: YZFPMHUDHBHXRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine is a pyrimidine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with two 4-methoxyphenyl groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine typically involves the reaction of 4-methoxyaniline with pyrimidine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents to form carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern and the presence of both pyrimidine and 4-methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

5471-66-9

Molekularformel

C18H19N5O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

4-N,6-N-bis(4-methoxyphenyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H19N5O2/c1-24-14-7-3-12(4-8-14)20-16-11-17(23-18(19)22-16)21-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H4,19,20,21,22,23)

InChI-Schlüssel

YZFPMHUDHBHXRU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.